molecular formula C7H4F2N4S B13686606 1-(2,6-Difluorophenyl)-1H-tetrazole-5-thiol

1-(2,6-Difluorophenyl)-1H-tetrazole-5-thiol

Cat. No.: B13686606
M. Wt: 214.20 g/mol
InChI Key: GQADMSQTHAOCPA-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-1H-tetrazole-5-thiol is a chemical compound characterized by the presence of a tetrazole ring substituted with a 2,6-difluorophenyl group and a thiol group

Preparation Methods

The synthesis of 1-(2,6-Difluorophenyl)-1H-tetrazole-5-thiol typically involves the reaction of 2,6-difluoroaniline with sodium azide and carbon disulfide under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently cyclizes to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the process.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,6-Difluorophenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically yields disulfides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)-1H-tetrazole-5-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. Additionally, the tetrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

1-(2,6-Difluorophenyl)-1H-tetrazole-5-thiol can be compared with other similar compounds, such as:

    1-(2,6-Difluorophenyl)-1H-tetrazole:

    1-(2,6-Difluorophenyl)-1H-tetrazole-5-amine: Contains an amine group instead of a thiol, leading to different chemical and biological properties.

    1-(2,6-Difluorophenyl)-1H-tetrazole-5-methyl: Substituted with a methyl group, affecting its steric and electronic characteristics.

The uniqueness of this compound lies in the presence of both the tetrazole ring and the thiol group, which confer distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C7H4F2N4S

Molecular Weight

214.20 g/mol

IUPAC Name

1-(2,6-difluorophenyl)-2H-tetrazole-5-thione

InChI

InChI=1S/C7H4F2N4S/c8-4-2-1-3-5(9)6(4)13-7(14)10-11-12-13/h1-3H,(H,10,12,14)

InChI Key

GQADMSQTHAOCPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)N2C(=S)N=NN2)F

Origin of Product

United States

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